molecular formula C19H20N2O5S B2989427 N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887861-89-4

N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2989427
CAS No.: 887861-89-4
M. Wt: 388.44
InChI Key: PCMGKDUOGWEYMH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzo[d][1,3]dioxole (benzodioxole) core linked to a carboxamide group. The amide nitrogen is substituted with a (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl moiety. The phenylsulfonyl group attached to the pyrrolidine ring distinguishes it from other benzodioxole carboxamide derivatives . CAS Registry: 887861-89-4 .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(14-8-9-17-18(11-14)26-13-25-17)20-12-15-5-4-10-21(15)27(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMGKDUOGWEYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a phenylsulfonyl group. This unique combination of functional groups is believed to contribute to its biological activity.

Chemical Formula

  • Molecular Formula: C₁₈H₁₈N₂O₄S
  • Molecular Weight: 358.41 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)1.68Inhibition of tubulin polymerization
MCF-7 (Breast)2.29Induction of apoptosis via caspase activation
HCT116 (Colon)3.45Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle is critical for its anticancer efficacy.

The proposed mechanism involves the inhibition of microtubule dynamics, which is essential for mitosis. By disrupting tubulin polymerization, the compound effectively halts cancer cell proliferation. Additionally, it has been observed to activate apoptotic pathways, increasing the expression of pro-apoptotic markers such as caspase-3 and p53 while decreasing anti-apoptotic markers like Bcl-2 .

Study 1: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in a xenograft model using MDA-MB-231 breast cancer cells. The results demonstrated significant tumor growth inhibition compared to control groups.

Table 2: Tumor Growth Inhibition in Xenograft Models

Treatment GroupTumor Volume (mm³)% Inhibition
Control1500-
Low Dose (10 mg/kg)90040%
High Dose (30 mg/kg)50067%

The high-dose group exhibited a substantial reduction in tumor volume, suggesting that this compound could be a viable candidate for further development in cancer therapy.

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the compound's action. Using flow cytometry and Western blot analysis, researchers found that treatment with this compound led to increased levels of γ-H2AX, indicating DNA damage response activation.

Comparison with Similar Compounds

Metabolic and Pharmacokinetic Comparisons

  • Target Compound : The phenylsulfonyl group is electron-withdrawing, likely slowing oxidative degradation compared to alkyl-substituted analogues like S807 .
  • Piperidine vs. Pyrrolidine Derivatives : Piperidine-based analogues (e.g., N-(piperidin-3-yl)benzodioxole carboxamide hydrochloride) exhibit improved solubility due to hydrochloride salt formation, whereas the target compound’s neutral pyrrolidine-sulfonyl group may reduce aqueous solubility .

Therapeutic Potential and Receptor Interactions

  • Umami Receptor (T1R1) : S807’s heptan-4-yl chain optimizes hydrophobic interactions with the T1R1 transmembrane domain (TMD) . The target compound’s bulkier phenylsulfonyl-pyrrolidine group may sterically hinder T1R1 binding, shifting activity to other targets.
  • The target compound lacks this group, suggesting divergent mechanisms.
  • Antitumor Activity : BNBC’s naphthyl group facilitates π-π stacking with MITA/STING proteins . The target’s phenylsulfonyl group may instead engage in sulfonamide-specific interactions (e.g., hydrogen bonding).

Key Structural and Functional Insights

  • Role of Sulfonyl Groups : The phenylsulfonyl moiety in the target compound may improve metabolic stability and membrane permeability compared to alkyl or aryl substituents .
  • Pyrrolidine vs.
  • Lack of Bioactivity Data : Unlike S807, IIc, or BNBC, the target compound’s biological activity remains uncharacterized in the provided evidence, highlighting a gap for future studies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and its analogs?

  • Methodological Answer : Carboxamide derivatives are typically synthesized via coupling reactions using activating agents such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP). For example, benzo[d][1,3]dioxole-5-carboxamides are prepared by reacting carboxylic acids with amines in dichloromethane under reflux, followed by purification via silica gel column chromatography (e.g., n-hexane/ethyl acetate gradients) . Key steps include:
  • Activation : DCC-mediated formation of reactive intermediates.
  • Coupling : Amine nucleophilic attack at the activated carbonyl.
  • Purification : Column chromatography or recrystallization to isolate solid products (yields: 70–95%) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR provide detailed information on proton environments and carbon connectivity. For example, benzo[d][1,3]dioxole protons typically resonate at δ 6.0–6.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650 cm1^{-1}) .
  • Melting Point Analysis : Used to assess purity (e.g., derivatives in melt at 150–177°C) .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, such as anticancer or antioxidant potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging assays measure free radical neutralization capacity .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC50_{50} values) assess cytotoxicity .
  • Molecular Docking : Computational models predict interactions with target proteins (e.g., binding affinity to antioxidant enzymes or kinase domains) .

Q. How are toxicological profiles and metabolic pathways determined for this compound?

  • Methodological Answer :
  • In Vivo Studies : Subchronic toxicity tests in rodents (e.g., 93-day studies) establish no-observed-effect levels (NOELs). For related carboxamides, NOELs of 20 mg/kg/day have been reported .
  • Metabolism Studies : Radiolabeled compounds or LC-MS/MS track metabolite formation. For example, hepatic CYP450-mediated oxidation is a common metabolic pathway for benzodioxole derivatives .

Q. What crystallographic techniques are applied to study polymorphic forms or stability?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and packing arrangements. For example, diselenide analogs of benzo[d][1,3]dioxole derivatives show distinct Se–Se bond lengths (2.89–3.10 Å) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition onset temperatures >200°C for crystalline forms) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
  • Disposal : Follow federal/state regulations for organic waste. Neutralization by qualified personnel is advised .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., substituents on the pyrrolidine or benzodioxole moieties) affect pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance target binding but may increase toxicity. For example, N-(2-chloro-4-nitrophenyl) derivatives show higher cytotoxicity (IC50_{50} <10 µM) compared to methoxy-substituted analogs .
  • Bioisosteric Replacement : Replacing benzodioxole with naphthyl groups alters lipophilicity and metabolic stability .

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